molecular formula C16H11ClN2O B1452160 3-Chloro-6-(4-phenoxyphenyl)pyridazine CAS No. 1105194-70-4

3-Chloro-6-(4-phenoxyphenyl)pyridazine

Cat. No. B1452160
M. Wt: 282.72 g/mol
InChI Key: NKFMLGCMNUVKOR-UHFFFAOYSA-N
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Description

“3-Chloro-6-(4-phenoxyphenyl)pyridazine” is a chemical compound with the molecular formula C16H11ClN2O . It is a unique chemical provided to early discovery researchers .

Scientific Research Applications

1. Medicinal Chemistry and Biological Properties

Pyridazine derivatives, including 3-Chloro-6-(4-phenoxyphenyl)pyridazine, have shown significant importance in medicinal chemistry. Studies indicate that these compounds exhibit biological properties such as anti-tumor and anti-inflammatory activity. Theoretical and experimental studies involving Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks provide insights into their molecular structure and interactions (Sallam et al., 2021).

2. Herbicidal Properties

Research dating back to the 1960s identified various pyridazine derivatives as potential herbicides. Studies on 3-chloro-6-(2-phenylphenoxy)- and other similar pyridazine derivatives demonstrated their effectiveness in pre-emergence tests on crops like radish and millet (Tamura & Jojima, 1963). More recent studies have synthesized and evaluated novel pyridazine derivatives for their herbicidal activities, highlighting the ongoing interest in this chemical class for agricultural applications (Xu et al., 2012).

3. Anticonvulsant and Antiepileptic Properties

Certain pyridazine derivatives have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown potential in models of epilepsy, indicating their pharmaceutical significance (Hallot et al., 1986).

4. Spectroscopic Studies and Quantum Chemical Calculations

Spectroscopic techniques like FT-IR, micro-Raman, and UV-vis, along with quantum chemical calculations, have been employed to study compounds like 6-chloro-4-hydroxy-3-phenyl pyridazine, closely related to 3-Chloro-6-(4-phenoxyphenyl)pyridazine. These studies aid in understanding the molecular structure and properties of these compounds (Sarıkaya et al., 2017).

5. Antimicrobial and Antifungal Activities

Pyridazine derivatives have been explored for their antimicrobial and antifungal activities. These studies highlight the potential use of these compounds in treating various bacterial and fungal infections (Al-Kamali et al., 2014).

6. Corrosion Inhibition

Research has also explored the application of pyridazine derivatives as corrosion inhibitors. Their effectiveness in protecting metals like steel in corrosive environments has been documented, providing a novel application area for these compounds (Mashuga et al., 2017).

properties

IUPAC Name

3-chloro-6-(4-phenoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-16-11-10-15(18-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFMLGCMNUVKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-phenoxyphenyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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